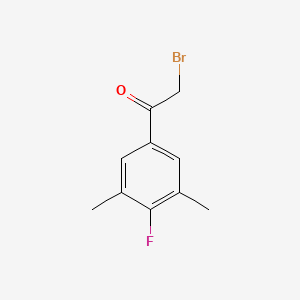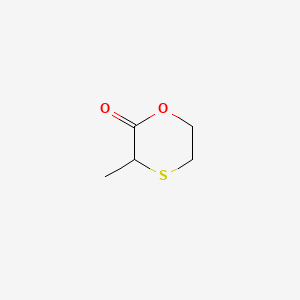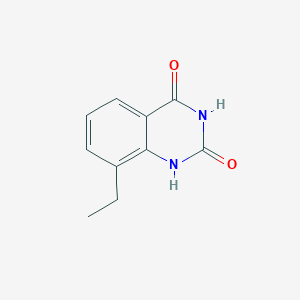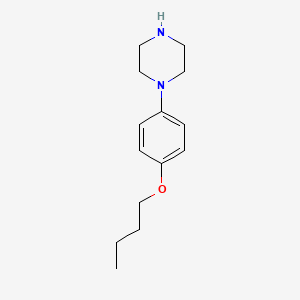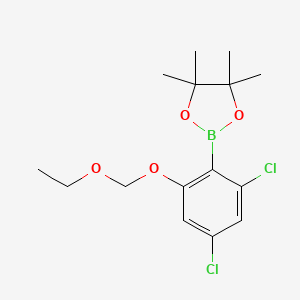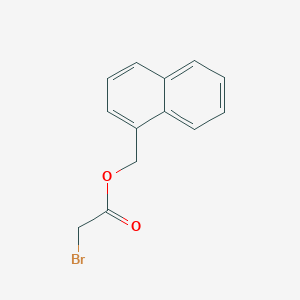
Triisopropyl-thiophen-2-yl-silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triisopropyl-thiophen-2-yl-silane is an organosilicon compound with the molecular formula C13H24SSi and a molecular weight of 240.48 g/mol . This compound is characterized by the presence of a thiophene ring attached to a silicon atom, which is further bonded to three isopropyl groups. It is a colorless liquid that is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triisopropyl-thiophen-2-yl-silane can be synthesized through several methods. One common synthetic route involves the reaction of thiophene-2-boronic acid with triisopropylchlorosilane in the presence of a palladium catalyst. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Triisopropyl-thiophen-2-yl-silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of mild reducing agents.
Substitution: The silicon atom in this compound can undergo substitution reactions, where one or more of the isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Mild reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Triisopropyl-thiophen-2-yl-silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic agents.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism by which triisopropyl-thiophen-2-yl-silane exerts its effects involves its ability to participate in various chemical reactions. The silicon atom, bonded to three isopropyl groups and a thiophene ring, can interact with different molecular targets and pathways. For example, in peptide synthesis, it acts as a scavenger for peptide groups being removed from the peptide sequence during global deprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triisopropylsilane: An organosilicon compound with the formula (i-Pr)3SiH, used as a scavenger in peptide synthesis and as a mild reducing agent.
Thiophene Derivatives: Compounds containing the thiophene ring, which are widely used in organic synthesis and material science.
Uniqueness
Triisopropyl-thiophen-2-yl-silane is unique due to the combination of the thiophene ring and the triisopropylsilane moiety. This structure imparts distinct chemical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials.
Propriétés
Numéro CAS |
163079-26-3 |
|---|---|
Formule moléculaire |
C13H24SSi |
Poids moléculaire |
240.48 g/mol |
Nom IUPAC |
tri(propan-2-yl)-thiophen-2-ylsilane |
InChI |
InChI=1S/C13H24SSi/c1-10(2)15(11(3)4,12(5)6)13-8-7-9-14-13/h7-12H,1-6H3 |
Clé InChI |
KYKOOMBOQUFLIH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C1=CC=CS1)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13983920.png)

![n-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13983939.png)
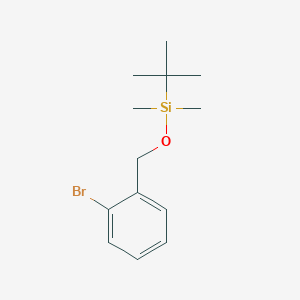
![Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate](/img/structure/B13983952.png)
![benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate](/img/structure/B13983957.png)
